molecular formula C9H6BrNO2 B13009147 5-Bromo-2-oxoindoline-7-carbaldehyde

5-Bromo-2-oxoindoline-7-carbaldehyde

Cat. No.: B13009147
M. Wt: 240.05 g/mol
InChI Key: FRMIPZZSMSXTOG-UHFFFAOYSA-N
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Description

5-Bromo-2-oxoindoline-7-carbaldehyde is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is significant in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom at the 5th position, an oxo group at the 2nd position, and an aldehyde group at the 7th position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxoindoline-7-carbaldehyde typically involves the bromination of 2-oxoindoline followed by formylation. One common method includes the reaction of 2-oxoindoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position. This is followed by a formylation reaction using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 7th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxoindoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-oxoindoline-7-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indoline derivatives and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxoindoline-7-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the derivatives synthesized from this compound. For instance, in medicinal chemistry, derivatives of this compound may interact with specific enzymes or receptors to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-oxoindoline-7-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-bromo-2-oxo-1,3-dihydroindole-7-carbaldehyde

InChI

InChI=1S/C9H6BrNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,4H,3H2,(H,11,13)

InChI Key

FRMIPZZSMSXTOG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=O)NC1=O

Origin of Product

United States

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